molecular formula C36H42O8 B12440366 [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate

[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate

Cat. No.: B12440366
M. Wt: 602.7 g/mol
InChI Key: FCOMMYNXUJVOPV-UHFFFAOYSA-N
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Description

[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate is a complex organic compound characterized by its unique pentacyclic structure This compound features a furan ring, multiple hydroxyl and methoxy groups, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate involves multiple steps, including cyclization, esterification, and functional group modifications. One common approach is the cyclocondensation of furan derivatives with appropriate diketones, followed by esterification with phenylprop-2-enoic acid . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key steps include the preparation of intermediates, purification through chromatography, and final crystallization .

Chemical Reactions Analysis

Types of Reactions

[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of Lewis acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate lies in its complex pentacyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C36H42O8

Molecular Weight

602.7 g/mol

IUPAC Name

[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate

InChI

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3

InChI Key

FCOMMYNXUJVOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C

Origin of Product

United States

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